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For researchers, scientists, and drug development professionals venturing into the realm of

optical micro-electromechanical systems (MEMS), the choice of structural material is

paramount to device performance and reliability. SU-8, an epoxy-based negative photoresist,

has emerged as a frontrunner, exhibiting a compelling combination of optical, mechanical, and

thermal properties that often surpass those of common alternatives like Polymethyl

Methacrylate (PMMA) and Polycarbonate (PC). This guide provides an objective comparison of

SU-8 with these alternatives, supported by experimental data, to inform material selection for

the fabrication of high-performance optical MEMS.

SU-8's high optical transparency in the near-UV to near-infrared spectrum, coupled with a

relatively high refractive index, makes it an excellent candidate for fabricating optical

components such as waveguides, microlenses, and micromirrors.[1][2][3] Its robust mechanical

properties, including a high Young's modulus and excellent chemical resistance, ensure the

structural integrity and longevity of the fabricated micro-devices.[4][5] Furthermore, the thermal

stability of cross-linked SU-8 allows it to withstand the temperature fluctuations often

encountered during device operation and packaging.[1][6]

Comparative Analysis of Material Properties
To facilitate a clear comparison, the key optical, mechanical, and thermal properties of SU-8,

PMMA, and Polycarbonate are summarized in the tables below. The data presented is a

synthesis of values reported in various experimental studies and should be considered as

representative, as properties can vary with specific formulations and processing conditions.
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Table 1: Comparison of Optical Properties

Property SU-8
PMMA (Polymethyl
Methacrylate)

Polycarbonate (PC)

Refractive Index (at

~633 nm)
~1.57 - 1.60[7][8][9] ~1.49 ~1.58

Optical Transmission
High (>95% in visible

spectrum)[3]
High (>92%)[10] High (~88-90%)[10]

Optical Loss (dB/cm)

0.19 - 6.4 (wavelength

and fabrication

dependent)[11][12]

[13][14][15]

~0.21 - 1.08

(wavelength

dependent)[15]

Generally higher than

PMMA and SU-8

Abbe Number ~34[8][9] ~58 ~30-34

Table 2: Comparison of Mechanical Properties

Property SU-8
PMMA (Polymethyl
Methacrylate)

Polycarbonate (PC)

Young's Modulus

(GPa)
2.0 - 5.5[5][16][17] 1.8 - 3.1 2.0 - 2.4

Tensile Strength

(MPa)
34 - 80 48 - 76 55 - 75

Hardness

Significantly harder

than PMMA and

PC[18]

Softer than SU-8[18] Softer than SU-8[18]

Chemical Resistance Excellent[1] Good Fair

Table 3: Comparison of Thermal Properties

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.kla.com/products/instruments/refractive-index-database/su-8
https://refractiveindex.info/?shelf=other&book=Microchem_SU8_2000&page=specs
https://refractiveindex.info/?shelf=other&book=Microchem_SU8_3000&page=specs
https://kayakuam.com/su-8/
https://www.lsrpf.com/blog/polycarbonate-vs-acrylic-what-to-know-about-these-different-plastics
https://www.lsrpf.com/blog/polycarbonate-vs-acrylic-what-to-know-about-these-different-plastics
https://www.researchgate.net/publication/281778332_Experimental_assessment_of_SU-8_optical_waveguides_buried_in_plastic_substrate_for_optical_interconnections
https://ris.utwente.nl/ws/files/5407001/Borreman02fabrication.pdf
https://opg.optica.org/ome/viewmedia.cfm?uri=ome-7-7-2651&html=true
https://www.researchgate.net/figure/Loss-dependence-of-a-typical-SU-8-waveguide-as-a-function-of_fig3_224427355
https://www.mdpi.com/2076-3417/15/19/10644
https://www.mdpi.com/2076-3417/15/19/10644
https://refractiveindex.info/?shelf=other&book=Microchem_SU8_2000&page=specs
https://refractiveindex.info/?shelf=other&book=Microchem_SU8_3000&page=specs
https://www.researchgate.net/publication/231100347_SU-8_thick_photoresist_processing_as_a_functional_material_for_MEMS_applications
http://ws.binghamton.edu/park/publications/2013-1.pdf
https://www.researchgate.net/publication/271627342_Effects_of_temperature_on_mechanical_properties_of_SU-8_photoresist_material
https://www.researchgate.net/profile/Z-Zhong-5/publication/4224322_CMP_of_PC_PMMA_and_SU-8_polymers/links/57b82de208aedfe0ec948bf4/CMP-of-PC-PMMA-and-SU-8-polymers.pdf
https://www.researchgate.net/profile/Z-Zhong-5/publication/4224322_CMP_of_PC_PMMA_and_SU-8_polymers/links/57b82de208aedfe0ec948bf4/CMP-of-PC-PMMA-and-SU-8-polymers.pdf
https://www.researchgate.net/profile/Z-Zhong-5/publication/4224322_CMP_of_PC_PMMA_and_SU-8_polymers/links/57b82de208aedfe0ec948bf4/CMP-of-PC-PMMA-and-SU-8-polymers.pdf
https://memscyclopedia.org/su8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property SU-8
PMMA (Polymethyl
Methacrylate)

Polycarbonate (PC)

Glass Transition

Temperature (Tg)

> 200°C (cross-linked)

[1]
~105°C ~147°C

Thermal Stability
High, stable up to

~300°C[1]

Lower than SU-8 and

PC

Higher than PMMA,

but lower than cross-

linked SU-8

Coefficient of Thermal

Expansion (CTE)

(ppm/°C)

~52 50 - 90 65 - 70

Experimental Protocols for Fabrication and
Characterization
The successful fabrication and validation of optical MEMS devices hinge on well-defined

experimental protocols. Below are detailed methodologies for key experiments related to the

fabrication of SU-8 based optical waveguides and their characterization.

Experimental Protocol 1: Fabrication of SU-8 Optical
Waveguides
This protocol outlines the standard procedure for fabricating ridge waveguides using SU-8

photoresist.

1. Substrate Preparation:

Start with a clean silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 2
µm thick) to serve as the lower cladding.
Dehydrate the wafer on a hotplate at 150-200°C for 30 minutes to ensure good adhesion.

2. SU-8 Spin Coating:

Dispense the appropriate viscosity of SU-8 onto the center of the wafer.
Spin coat at a speed determined by the desired thickness (e.g., 3000 rpm for 5 µm thick SU-
8 2005).
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3. Soft Bake:

Pre-bake the coated wafer on a hotplate to evaporate the solvent. A two-step bake is
common: 65°C for a few minutes followed by 95°C for a longer duration (e.g., 5-10 minutes).

4. UV Exposure:

Use a mask aligner to expose the SU-8 layer to UV light (i-line, 365 nm) through a
photomask defining the waveguide structures.
The exposure dose will depend on the SU-8 thickness and should be optimized for proper
cross-linking.

5. Post-Exposure Bake (PEB):

Bake the wafer on a hotplate immediately after exposure to facilitate the cross-linking
reaction. A typical PEB involves a two-step process: 65°C followed by 95°C.

6. Development:

Immerse the wafer in an SU-8 developer (e.g., PGMEA) to dissolve the unexposed resist,
revealing the waveguide structures.
Rinse with isopropyl alcohol (IPA) and gently dry with nitrogen gas.

7. Hard Bake (Optional but Recommended):

Perform a final bake at a higher temperature (e.g., 150-200°C) to further cross-link the SU-8
and improve its mechanical and thermal stability.

Experimental Protocol 2: Measurement of Optical
Propagation Loss using the Cut-Back Method
This protocol describes a common technique for quantifying the optical loss in fabricated

waveguides.

1. Sample Preparation:

Cleave the wafer with the fabricated waveguides to create smooth input and output facets.
Start with a long waveguide sample.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Measurement Setup:

Use a stabilized laser source at the desired wavelength (e.g., 633 nm, 850 nm, 1310 nm, or
1550 nm).
Couple light into the waveguide using a single-mode fiber or a lens system.
Collect the output light from the waveguide with a photodetector or an optical power meter.

3. Initial Measurement:

Align the input and output optics to maximize the detected power and record the value (P₁).
Measure the initial length of the waveguide (L₁).

4. Cut-Back and Subsequent Measurements:

Carefully cut a section of the waveguide, shortening its length.
Re-align the output optics and measure the new output power (P₂).
Measure the new length of the waveguide (L₂).
Repeat this process for several different lengths.

5. Data Analysis:

Plot the measured optical power (in dBm) as a function of the waveguide length.
The propagation loss in dB/cm is the slope of the linear fit to the data points. The coupling
loss can be estimated from the y-intercept of the linear fit.[19][20]

Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams,

generated using Graphviz, illustrate the fabrication and validation workflows for SU-8 based

optical MEMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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